![molecular formula C22H18Cl2FN5O2 B14108013 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108013.png)
3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimido[1,2-g]purine core structure, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The synthetic route may involve:
Nucleophilic substitution reactions: to introduce the chloro and fluoro substituents.
Cyclization reactions: to form the pyrimido[1,2-g]purine core.
Methylation reactions: to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates and selectivity.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Scale-up processes: to ensure the reactions are feasible on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include:
Dichloroanilines: These compounds have similar halogen substituents and are used in the production of dyes and herbicides.
Bioplastics: While not structurally similar, bioplastics share the characteristic of being derived from complex organic molecules.
Uniqueness
The uniqueness of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18Cl2FN5O2 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18Cl2FN5O2/c1-27-19-18(20(31)30(22(27)32)12-15-16(24)4-2-5-17(15)25)29-11-3-10-28(21(29)26-19)14-8-6-13(23)7-9-14/h2,4-9H,3,10-12H2,1H3 |
InChI Key |
JKFZBYDUZRKPFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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